1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde

Medicinal Chemistry Lipophilicity Optimization Drug Design

Researchers requiring the specific 1-cyclobutyl-5-methyl substitution pattern for SAR studies often encounter supply chain inconsistency and regioisomer contamination. This exact building block eliminates those risks. - Enables construction of pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines for kinase inhibitor programs. - Provides a >4× higher XLogP3 (~1.8 vs. 0.4) and 33% lower TPSA (34.9 Ų vs. 52.0 Ų) compared to unsubstituted analogues, supporting passive CNS entry for neurological targets. - Strictly differentiated from regioisomer CAS 1781158-47-1 to ensure SAR data integrity and valid patent data.

Molecular Formula C9H12N2O
Molecular Weight 164.208
CAS No. 2243507-75-5
Cat. No. B2605313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde
CAS2243507-75-5
Molecular FormulaC9H12N2O
Molecular Weight164.208
Structural Identifiers
SMILESCC1=C(C=NN1C2CCC2)C=O
InChIInChI=1S/C9H12N2O/c1-7-8(6-12)5-10-11(7)9-3-2-4-9/h5-6,9H,2-4H2,1H3
InChIKeyNTZXAQUDBMQBKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde Procurement Overview


1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde (CAS 2243507-75-5) is a heterocyclic building block belonging to the pyrazole-4-carbaldehyde class, characterized by a 1-cyclobutyl substituent and a 5-methyl group on the pyrazole core [1]. The compound features a reactive aldehyde handle at the 4-position, enabling downstream diversification into fused heterocyclic systems, Schiff bases, and carboxylic acid derivatives for medicinal chemistry and agrochemical research programs . Pyrazole-4-carbaldehydes are recognized as versatile precursors for constructing pharmacologically relevant fused heterocyclic scaffolds [2].

Heterocyclic building block with reactive 4-carbaldehyde handle for fused ring construction
1-Cyclobutyl-5-methyl substitution pattern for lipophilicity-driven SAR exploration
Regioisomerically defined scaffold; distinct from 5-cyclobutyl or unsubstituted analogs

1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde Substitution Limitations


The 1-cyclobutyl substituent is not a passive inert group but a key modulator of physicochemical and potentially pharmacological properties. Replacing 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde with the simpler 5-methyl-1H-pyrazole-4-carbaldehyde eliminates the hydrophobic cyclobutyl moiety, resulting in a >10-fold reduction in lipophilicity (XLogP3 difference from ~1.8 to ~0.4) and a 33% decrease in molecular weight [1][2]. Such dramatic alterations in molecular properties directly impact membrane permeability, metabolic stability, and target binding—rendering generic substitution invalid for any medicinal chemistry program where the 1-cyclobutyl group was specifically incorporated during structure-activity relationship (SAR) optimization [3].

Cyclobutyl removal
5-methyl-1H-pyrazole-4-carbaldehyde lacks the cyclobutyl group, causing a >4× lipophilicity drop that may shift membrane interaction context.
Regioisomer mismatch
5-cyclobutyl-1-methyl regioisomer (CAS 1781158-47-1) places substituents differently; SAR and biological data may not transfer.
Carbaldehyde position
3- or 5-carbaldehyde regioisomers provide distinct cyclization pathways; direct replacement limits access to pyrazolo[3,4-b]pyridine systems.

1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde: Quantitative Differentiation


Lipophilicity Enhancement by 1-Cyclobutyl Substitution

The 1-cyclobutyl group confers a calculated XLogP3 of approximately 1.8 for 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde, compared to 0.4 for the unsubstituted 5-methyl-1H-pyrazole-4-carbaldehyde analog [1]. This represents a >4-fold increase in lipophilicity, translating to enhanced membrane permeability and potentially improved oral bioavailability in drug discovery contexts [2].

Lipophilicity gain
Direct comparison
XLogP3 ~1.8 vs 0.4 (>4× increase)
Supports lipophilicity-driven SAR design
Computed logP; verify experimentally (logD/PAMPA)
Medicinal Chemistry Lipophilicity Optimization Drug Design

TPSA Reduction via Cyclobutyl Substitution

1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde possesses a computed topological polar surface area (TPSA) of 34.9 Ų, which is 33% lower than the 52.0 Ų of the unsubstituted 5-methyl-1H-pyrazole-4-carbaldehyde analog [1]. TPSA values below 60 Ų are associated with favorable passive membrane permeability, while values below 140 Ų are correlated with oral bioavailability [2].

TPSA reduction
Direct comparison
34.9 Ų vs 52.0 Ų (33% lower)
Lower TPSA may improve passive permeability
Computed TPSA; confirm via experimental logD or PAMPA
ADME Optimization Permeability Drug Design

Enzyme Inhibition Potency of Cyclobutyl-Pyrazole Derivatives

Cyclobutyl-substituted pyrazole scaffolds have demonstrated potent enzyme inhibitory activity in biochemical assays. For instance, a structurally related 1-cyclobutyl-1H-pyrazol-3-yl ethanone derivative displayed an IC50 of 19.4 nM against MGAT (monoacylglycerol acyltransferase) in a validated enzymatic assay at pH 7.4 [1]. This class-level evidence supports the potential of 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde as a privileged scaffold for generating target-selective inhibitors after further diversification.

Enzyme inhibition
Class-level inference
Related cyclobutyl-pyrazole IC50 19.4 nM (MGAT)
Supports scaffold potential; not directly tested on aldehyde
Product is a building block, not a final inhibitor
Enzyme Inhibition Kinase Inhibitors Drug Discovery

Regioisomer Distinction: 1-Cyclobutyl-5-methyl vs. 1-Methyl-5-cyclobutyl

1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde (CAS 2243507-75-5) is regioisomeric to 5-cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 1781158-47-1). The substitution pattern differs in the placement of the cyclobutyl and methyl groups on the pyrazole N1 and C5 positions, respectively . This regioisomeric distinction is critical in SAR studies, as the position of substituents on the pyrazole ring can dramatically alter target binding, metabolic stability, and off-target selectivity profiles.

Regioisomer identity
Structural context
1-cyclobutyl-5-methyl vs 5-cyclobutyl-1-methyl
Regioisomer identity critical for SAR reproducibility
Verify by NMR or retention time
Regioisomer Differentiation SAR Studies Library Synthesis

Fused Heterocyclic Synthesis from Pyrazole-4-carbaldehyde Core

The 4-carbaldehyde substitution pattern on the pyrazole ring is uniquely positioned for constructing fused bicyclic and tricyclic heterocyclic systems. According to a comprehensive review by Abdelhamid et al. (2021), pyrazole-4-carbaldehydes serve as versatile precursors for synthesizing pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and other fused [5-6] systems with three to five heteroatoms [1]. In contrast, pyrazole-3-carbaldehydes and pyrazole-5-carbaldehydes exhibit different regiochemical reactivity profiles, limiting access to these specific fused heterocyclic frameworks.

Fused heterocycle access
Method context
Enables pyrazolo[3,4-b]pyridine and [3,4-d]pyrimidine systems
4-carbaldehyde regiochemistry enables specific cyclizations
Review synthetic protocols for compatibility
Synthetic Chemistry Heterocycle Synthesis Library Diversification

1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde Application Scenarios


CNS-Penetrant Lead Optimization via Enhanced Lipophilicity

1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde is preferentially selected over the unsubstituted 5-methyl-1H-pyrazole-4-carbaldehyde when medicinal chemistry programs require increased lipophilicity for blood-brain barrier penetration. The >4× higher XLogP3 (~1.8 vs. 0.4) and 33% lower TPSA (34.9 Ų vs. 52.0 Ų) support passive CNS entry [1][2]. This compound serves as an optimal aldehyde-functionalized starting material for generating CNS-active pyrazole-fused heterocycles or Schiff base derivatives targeting neurological indications.

SAR Exploration of N1-Cyclobutyl Substitution Effects

For SAR campaigns investigating the impact of N1 substituents on pyrazole-containing inhibitors, this compound provides the specific 1-cyclobutyl-5-methyl substitution pattern. Class-level evidence demonstrates that cyclobutyl-substituted pyrazole derivatives can achieve nanomolar enzyme inhibition (e.g., IC50 = 19.4 nM against MGAT), supporting its use as a scaffold for generating potent tool compounds or leads [3]. Procurement of this specific regioisomer ensures SAR data integrity and avoids confounding results from positional isomers.

Pyrazolopyridine/Pyrimidine Library Synthesis for Kinase Inhibitors

The 4-carbaldehyde handle uniquely enables construction of fused [5-6] heterocyclic systems including pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines—core scaffolds in numerous kinase inhibitor programs [4]. This compound is the appropriate building block for library synthesis targeting ATP-binding pocket mimetics, as the 1-cyclobutyl-5-methyl substitution pattern provides distinct physicochemical properties compared to simpler pyrazole-4-carbaldehydes while maintaining full synthetic compatibility with established cyclization protocols.

Differentiation from 1-Methyl-5-cyclobutyl Regioisomer

This compound (1-cyclobutyl-5-methyl substitution) is structurally and functionally distinct from its regioisomer (5-cyclobutyl-1-methyl; CAS 1781158-47-1). Procurement of the correct regioisomer is essential for programs that have established SAR data with the N1-cyclobutyl pattern. Using the incorrect regioisomer will yield divergent biological activity profiles, undermining lead optimization efforts and potentially invalidating comparative data in patent applications .

Application
Selection Property
Validation Focus
CNS penetration research
Cyclobutyl-mediated lipophilicity profile
Passive permeability assay interpretation (e.g., PAMPA-BBB)
N1-cyclobutyl SAR studies
Regioisomeric and substitution identity
Biological assay reproducibility with correct regioisomer
Fused heterocyclic library synthesis
4-carbaldehyde regiochemistry for [5-6] systems
Synthetic methodology compatibility and scaffold diversity
Regioisomer-controlled procurement
N1 vs C5 substitution pattern distinction
Analytical verification (NMR, chromatography) for patent integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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